molecular formula C11H11N3O B3058677 [3,4'-Bipyridin]-5-amine, 6-methoxy- CAS No. 91041-36-0

[3,4'-Bipyridin]-5-amine, 6-methoxy-

Cat. No. B3058677
CAS RN: 91041-36-0
M. Wt: 201.22 g/mol
InChI Key: SEBMZUMTPNGZEV-UHFFFAOYSA-N
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Description

3,4'-Bipyridin]-5-amine, 6-methoxy- (BMA) is an organic compound that has been used in a variety of scientific research applications. It is a member of the bipyridinium family and is a versatile building block for synthesizing other organic compounds. BMA has a range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Fluorescence Probes in Biological Research

A novel ratiometric fluorescence probe based on the 6-amino-2,2′-bipyridine scaffold, similar to 3,4'-Bipyridin-5-amine, 6-methoxy-, demonstrates its application in biological research. This probe, designed for endogenous Zn2+ detection, showcases high affinity, a large Stokes shift, and excellent detection limits, making it valuable for understanding the role of Zn2+ in living systems (Hagimori et al., 2022).

Synthesis of Bipyridine Ligands for Biological Material Conjugation

Research has highlighted the synthesis of 4-functionalized 2,2′-bipyridines, like 3,4'-Bipyridin-5-amine, 6-methoxy-, suitable for conjugation to biological materials. This finding is significant in the construction of complex architectures, including bifunctional lanthanide chelators, and is relevant for applications in biolabels (Havas et al., 2009).

Crystallographic and Hydrogen Bonding Studies

Crystallographic studies of compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, closely related to 3,4'-Bipyridin-5-amine, 6-methoxy-, reveal insights into protonation sites and hydrogen bonding patterns. Such studies are crucial for understanding molecular interactions and structural chemistry (Böck et al., 2021).

Macrocycles Stability in Water

The stability of imino macrocycles derived from compounds like 4-methoxypyridine, a relative of 3,4'-Bipyridin-5-amine, 6-methoxy-, in water has been explored. This research is pivotal for understanding the behavior of such compounds in aqueous environments, which is relevant for their potential applications in various fields (Saggiomo & Lüning, 2008).

Anticoccidial and Antimicrobial Activities

The Michael addition of amines to derivatives of 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one, which is structurally similar to 3,4'-Bipyridin-5-amine, 6-methoxy-, has been studied for its potential in producing compounds with anticoccidial and antimicrobial activities. This research opens doors to new pharmaceutical applications (Georgiadis, 1976).

Biological Activities of Pyrazolo[3,4-b]pyridin-3-amines

The chemistry and biological activities of pyrazolo[3,4-b]pyridin-3-amines, structurally related to 3,4'-Bipyridin-5-amine, 6-methoxy-, have been explored, demonstrating potential as anti-Alzheimer and anti-COX2 reagents. This highlights the pharmaceutical significance of such compounds (Attaby et al., 2009).

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-[3,4’-bipyridin]-5-amine, also known as bipyraloxifene, is the estrogen receptor (ER). This compound is a derivative of raloxifene, a selective estrogen receptor modulator (SERM), which has demonstrated efficacy in the prevention and therapy of estrogen receptor-positive (ER+) breast cancer .

Mode of Action

6-Methoxy-[3,4’-bipyridin]-5-amine interacts with its targets through non-covalent binding to the ligand-binding domain (LBD) of the estrogen receptor (ER). This interaction results in both agonistic and antagonistic effects on the ER, allowing the compound to tailor its mode of action depending on the target tissue .

Result of Action

6-Methoxy-[3,4’-bipyridin]-5-amine exhibits cytotoxic activity against ER+ breast adenocarcinomas, glioblastomas, and a triple-negative breast cancer (TNBC) cell line. It maintains a mechanism based on caspase-mediated apoptosis but exhibits significantly higher activity and selectivity compared to the original drug, particularly evident in triple-negative stem-like MDA-MB-231 cells .

properties

IUPAC Name

2-methoxy-5-pyridin-4-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-10(12)6-9(7-14-11)8-2-4-13-5-3-8/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBMZUMTPNGZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552969
Record name 6-Methoxy[3,4'-bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4'-Bipyridin]-5-amine, 6-methoxy-

CAS RN

91041-36-0
Record name 6-Methoxy[3,4'-bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask were weighed 5-bromo-2-methoxypyridin-3-amine, 11.1.A, (1 g, 4.9 mmol), pyridin-4-ylboronic acid (0.73 g, 5.9 mmol), X-Phos (0.47 g, 0.99 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.22 g, 0.25 mmol), and Potassium phosphate tribasic (3.13 g, 14.8 mmol). N-butanol was added as a solvent and the reaction mixture was heated at 110° C. for 3 hr. The solids were filtered off through a pad of celite. The filtrate was concentrated and chromatographed by gradient EtOAc/DCM and then 10% MeOH/DCM to afford 730 mg of 11.1.B (74%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11.1.A
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.73 g
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Four
Quantity
3.13 g
Type
reactant
Reaction Step Five
[Compound]
Name
N-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.22 g
Type
catalyst
Reaction Step Seven
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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